molecular formula C8H14O3 B12566452 2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester CAS No. 221346-91-4

2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester

Cat. No.: B12566452
CAS No.: 221346-91-4
M. Wt: 158.19 g/mol
InChI Key: GTFGWLIGRMYDJX-ZETCQYMHSA-N
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Description

2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester is a chemical compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by its bifunctional nature, containing both a vinyl group and a carbonyl group, which makes it highly reactive and versatile in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester typically involves the esterification of acrylic acid with methanol under acid catalysis. Common catalysts used in this process include acidic ion exchangers, p-toluene sulfonic acid, and sulfuric acid . Another method involves the pyrolysis of methyl lactate in the presence of ethenone (ketene) or the debromination of methyl 2,3-dibromopropanoate with zinc .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes using continuous reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction rate and product stability, often involving temperatures ranging from 60°C to 80°C and pressures of 1-2 atm .

Chemical Reactions Analysis

Types of Reactions

2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester involves its reactivity with nucleophiles and electrophiles. The vinyl group undergoes polymerization reactions, while the ester group participates in nucleophilic acyl substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Methyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.

    Ethyl acrylate: Similar but has an ethyl group instead of a methyl group.

    Butyl acrylate: Contains a butyl group instead of a methyl group

Uniqueness

2-[(S)-2-Methyl-1-hydroxypropyl]acrylic acid methyl ester is unique due to its specific stereochemistry and the presence of a hydroxyl group, which enhances its reactivity and versatility in various chemical and industrial applications .

Properties

CAS No.

221346-91-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (3S)-3-hydroxy-4-methyl-2-methylidenepentanoate

InChI

InChI=1S/C8H14O3/c1-5(2)7(9)6(3)8(10)11-4/h5,7,9H,3H2,1-2,4H3/t7-/m0/s1

InChI Key

GTFGWLIGRMYDJX-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=C)C(=O)OC)O

Canonical SMILES

CC(C)C(C(=C)C(=O)OC)O

Origin of Product

United States

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